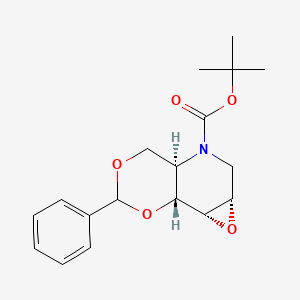
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is a synthetic organic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucitol are protected using benzylidene groups to prevent unwanted reactions.
Formation of Anhydro Bridge: The 2,3-anhydro bridge is formed through an intramolecular cyclization reaction.
Introduction of Imino Group: The imino group is introduced by converting one of the hydroxyl groups into an amino group, followed by protection with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group back to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anhydro bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups at the anhydro bridge.
Wissenschaftliche Forschungsanwendungen
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its ability to inhibit glycosidases, which are involved in various biological processes.
Medicine: Potential therapeutic agent for diseases related to carbohydrate metabolism, such as diabetes and lysosomal storage disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of glycosidases. It binds to the active site of these enzymes, preventing them from hydrolyzing glycosidic bonds. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin: Another iminosugar known for glycosidase inhibition.
Miglitol: A pharmaceutical drug used to treat type 2 diabetes by inhibiting alpha-glucosidase.
Castanospermine: A natural product with glycosidase inhibitory activity.
Uniqueness
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol is unique due to its specific structural features, such as the anhydro bridge and the benzylidene protection. These features can influence its reactivity and specificity towards different glycosidases, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H23NO5 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butyl (1R,2S,4S,7R)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14-,15+,16?/m1/s1 |
InChI-Schlüssel |
QQJPAXYKZQBUAX-AFLMIKJESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](O2)[C@H]3[C@H]1COC(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
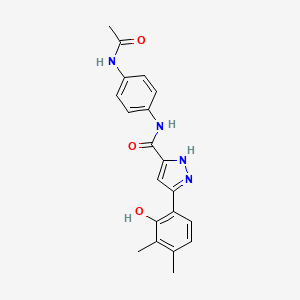
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
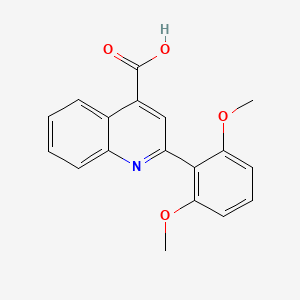
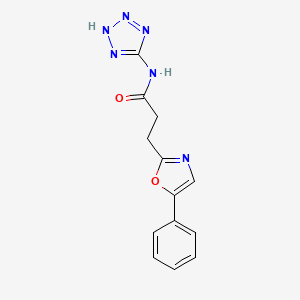
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094250.png)
![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
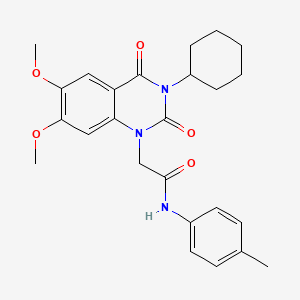
![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
